molecular formula C8H10FNO3S B13254357 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol

Cat. No.: B13254357
M. Wt: 219.24 g/mol
InChI Key: SXMBADGAFBQQII-UHFFFAOYSA-N
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Description

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol is a chemical compound with the molecular formula C8H10FNO3S It is known for its unique structure, which includes an amino group, a fluorine atom, and a sulfonyl group attached to a benzene ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride derivative to form the sulfonamide.

    Hydroxylation: Finally, the ethan-1-ol moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-Amino-3-fluorobenzenesulfonyl)acetaldehyde or 2-(4-Amino-3-fluorobenzenesulfonyl)acetic acid.

    Reduction: Formation of 2-(4-Amino-3-fluorobenzenesulfonyl)ethanethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-3-chlorobenzenesulfonyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.

    2-(4-Amino-3-nitrobenzenesulfonyl)ethan-1-ol: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-amino-3-fluorophenyl)sulfonylethanol

InChI

InChI=1S/C8H10FNO3S/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4,10H2

InChI Key

SXMBADGAFBQQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCO)F)N

Origin of Product

United States

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